molecular formula C17H9ClN2O3 B12555635 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- CAS No. 142818-78-8

2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-

Cat. No.: B12555635
CAS No.: 142818-78-8
M. Wt: 324.7 g/mol
InChI Key: BKSIRJBXYHOZTL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-: is a synthetic compound that belongs to the class of coumarins This compound is characterized by the presence of a benzopyran ring fused with an oxadiazole ring, substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- typically involves a multi-step process:

    Formation of the Benzopyran Ring: The initial step involves the synthesis of the benzopyran ring, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the benzopyran derivative with hydrazine hydrate and carbon disulfide, followed by cyclization to form the oxadiazole ring.

    Substitution with 4-Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Thionyl chloride, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the 4-chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific biological pathways and molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2H-1-benzopyran-2-one: A similar compound with a benzopyran ring substituted by a 4-chlorophenyl group.

    2H-1-Benzopyran-2-one, 3,8-trihydroxy: Another benzopyran derivative with hydroxyl groups at positions 3 and 8.

    2H-1-Benzopyran-2-one, 3-methyl-: A benzopyran derivative with a methyl group at position 3.

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- lies in its combined structural features of the benzopyran and oxadiazole rings, along with the 4-chlorophenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

142818-78-8

Molecular Formula

C17H9ClN2O3

Molecular Weight

324.7 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C17H9ClN2O3/c18-12-7-5-10(6-8-12)15-19-20-16(23-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H

InChI Key

BKSIRJBXYHOZTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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